molecular formula C8H12O3 B6188334 4-methoxybicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2680536-82-5

4-methoxybicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6188334
CAS No.: 2680536-82-5
M. Wt: 156.2
InChI Key:
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Description

4-Methoxybicyclo[211]hexane-2-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[211]hexane core with a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybicyclo[2.1.1]hexane-2-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.1.1]hexane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bicyclic core.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group or other parts of the molecule are oxidized to form new functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or other alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include alcohols or other reduced forms of the original compound.

    Substitution: Products will vary depending on the nucleophile used, resulting in different functionalized derivatives.

Scientific Research Applications

4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions, metabolic pathways, and as a potential drug candidate.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 4-methoxybicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: It may modulate biochemical pathways, such as those involved in inflammation, pain, or metabolic processes.

Comparison with Similar Compounds

    4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: This compound has a similar bicyclic structure but differs in the position and nature of the functional groups.

    Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid: Another related compound with two carboxylic acid groups instead of one.

Uniqueness: 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its specific functional groups and their positions on the bicyclic core, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

2680536-82-5

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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